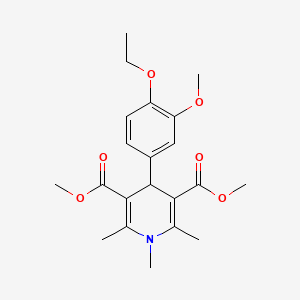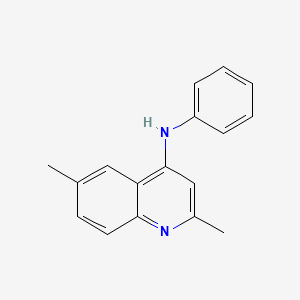![molecular formula C16H13BrN4O B11677322 2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide](/img/structure/B11677322.png)
2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core linked to a bromophenyl group through an acetohydrazide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Acetohydrazide Moiety: The benzimidazole derivative is then reacted with chloroacetyl chloride to introduce the acetohydrazide group.
Condensation with Bromophenyl Aldehyde: Finally, the acetohydrazide derivative is condensed with 2-bromobenzaldehyde under reflux conditions in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide involves its interaction with biological macromolecules:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It may inhibit key enzymes involved in cell division and proliferation, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethanol
- 2-(1-methyl-1H-benzimidazol-2-yl)ethanol
- 2-(1H-benzimidazol-2-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide is unique due to the presence of the bromophenyl group and the acetohydrazide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C16H13BrN4O |
|---|---|
Poids moléculaire |
357.20 g/mol |
Nom IUPAC |
2-(benzimidazol-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13BrN4O/c17-13-6-2-1-5-12(13)9-19-20-16(22)10-21-11-18-14-7-3-4-8-15(14)21/h1-9,11H,10H2,(H,20,22)/b19-9+ |
Clé InChI |
LUYVUSJQGINFAB-DJKKODMXSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32)Br |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11677248.png)
![7-[(3-chlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B11677259.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide](/img/structure/B11677261.png)

![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11677266.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11677281.png)
![Propan-2-yl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11677288.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11677289.png)
![2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}phenol](/img/structure/B11677298.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11677299.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11677306.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B11677317.png)
